The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their diverse biological activities. These compounds often exhibit pharmacological properties that make them of interest in medicinal chemistry.
The synthesis of N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves several steps:
The molecular structure of N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be described as follows:
CN(C)CCNC(=O)c1nnc2n(c1=O)CCN2c1ccccc1
This notation provides insight into the arrangement of atoms within the molecule.
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide participates in various chemical reactions:
The mechanism of action for N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide primarily involves interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of this compound exhibit significant pharmacological activities including anti-inflammatory and anticancer effects .
The physical and chemical properties of N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 328.37 g/mol |
Molecular Formula | C₁₆H₂₀N₆O₂ |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in biological systems and potential applications.
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4